3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the biphenyl sulfonyl intermediate: This involves the sulfonylation of 4’-methoxy-[1,1’-biphenyl]-4-amine using sulfonyl chloride under basic conditions.
Pyrrolidine ring formation: The intermediate is then reacted with a suitable pyrrolidine derivative to form the pyrrolidin-3-yl group.
Oxazolidine-2,4-dione formation: Finally, the oxazolidine-2,4-dione moiety is introduced through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The biphenyl and pyrrolidine moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-yl sulfonamide: Similar structure but lacks the pyrrolidine and oxazolidine-2,4-dione groups.
Pyrrolidin-3-yl oxazolidine-2,4-dione: Similar structure but lacks the biphenyl sulfonyl group.
Uniqueness
The uniqueness of 3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[1-[4-(4-methoxyphenyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-27-17-6-2-14(3-7-17)15-4-8-18(9-5-15)29(25,26)21-11-10-16(12-21)22-19(23)13-28-20(22)24/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMUQUQROBDZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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